

An In-depth Technical Guide to the Chemical Structure and Properties of Leucodelphinidin

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Compound of Interest

Compound Name: *Leucodelphinidin*

Cat. No.: *B6594705*

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Abstract

Leucodelphinidin, a colorless leucoanthocyanidin, is a pivotal intermediate in the biosynthesis of anthocyanins and proanthocyanidins in a variety of plant species. As a member of the flavonoid family, it possesses significant antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **leucodelphinidin**. Detailed experimental protocols for its extraction, and for the assessment of its antioxidant and anti-inflammatory activities, are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Leucodelphinidin is a flavan-3,4-diol, characterized by a C6-C3-C6 carbon skeleton. Its structure consists of two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom. The stereochemistry of the chiral centers at C2, C3, and C4 is crucial for its biological activity.

Chemical Identity

Identifier	Value
IUPAC Name	(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol[1]
Chemical Formula	C ₁₅ H ₁₄ O ₈ [1][2]
Molecular Weight	322.27 g/mol [2][3]
CAS Number	491-52-1
Synonyms	Leucodelphinidin, 3,3',4,4',5,5',7-Flavanheptol

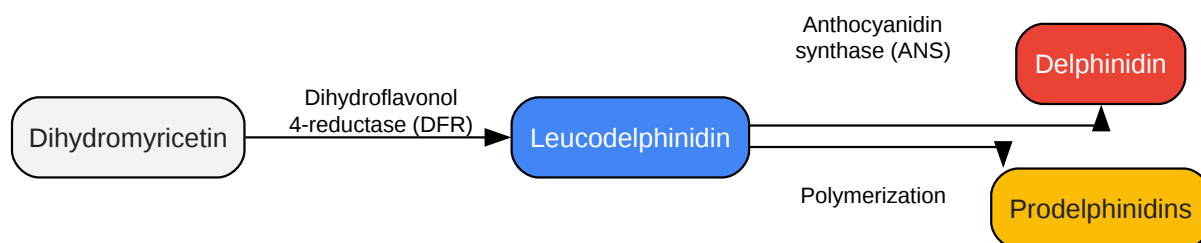
Physicochemical Properties

Property	Value	Source
Appearance	Colorless or pale yellow solid	--INVALID-LINK--
Solubility	Slightly soluble in water. Soluble in polar organic solvents.	--INVALID-LINK--
Melting Point	300 °C (decomposes)	--INVALID-LINK--
Stability	Stable under acidic conditions.	--INVALID-LINK--

Biosynthesis and Biological Significance

Leucodelphinidin is a key intermediate in the flavonoid biosynthetic pathway in plants. It is synthesized from dihydromyricetin by the enzyme dihydroflavonol 4-reductase (DFR).

Leucodelphinidin then serves as a precursor for the synthesis of delphinidin, a colored anthocyanidin, and prodelphinidins, which are condensed tannins.



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Biosynthesis of **Leucodelphinidin** and its conversion to Delphinidin and Prodelphinidins.

While specific signaling pathways directly modulated by **leucodelphinidin** are not extensively documented, its downstream product, delphinidin, is known to interact with various signaling cascades, including the MAPK and PI3K/Akt pathways, to exert its anti-inflammatory and anticancer effects. It is hypothesized that **leucodelphinidin** may have similar targets, although further research is required.

Biological Activities and Potential Therapeutic Applications

Leucodelphinidin has demonstrated a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Leucodelphinidin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species.

Anti-inflammatory Activity

Preliminary studies suggest that **leucodelphinidin** possesses anti-inflammatory properties. This may be due to its ability to inhibit pro-inflammatory enzymes and cytokines.

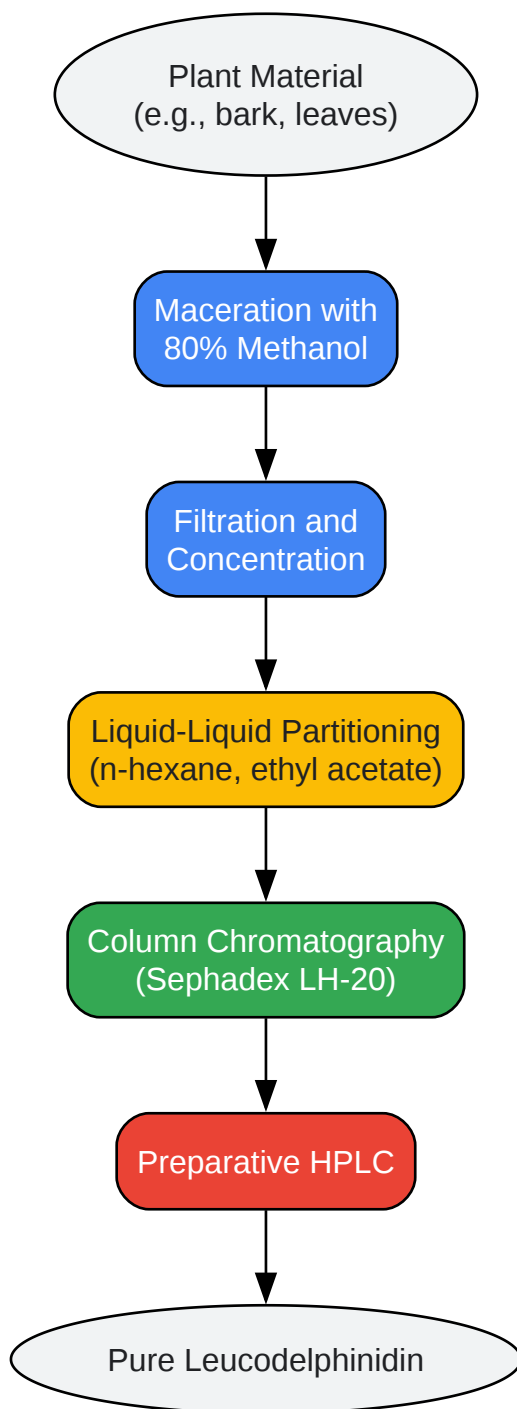
Other Potential Activities

Research into other biological activities of **leucodelphinidin** is ongoing. Some studies have suggested potential antiviral and anticancer effects, although these are less well-characterized than its antioxidant and anti-inflammatory properties.

Experimental Protocols

Extraction and Isolation of Leucodelphinidin from Plant Material

This protocol describes a general method for the extraction and isolation of **leucodelphinidin** from plant sources.



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Workflow for the extraction and isolation of **Leucodelphinidin**.

Materials:

- Dried and powdered plant material
- 80% Methanol
- n-Hexane
- Ethyl acetate
- Sephadex LH-20
- Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Extraction: Macerate the powdered plant material in 80% methanol at room temperature for 24 hours. Repeat the extraction three times.
- Filtration and Concentration: Combine the methanolic extracts, filter, and concentrate under reduced pressure using a rotary evaporator.
- Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The **leucodelphinidin**-rich fraction is typically found in the ethyl acetate layer.
- Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column, eluting with a gradient of methanol in water to separate the flavonoids.
- Purification: Further purify the **leucodelphinidin**-containing fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the determination of the free radical scavenging activity of **leucodelphinidin** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- **Leucodelphinidin** sample
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate reader

Procedure:

- **Sample Preparation:** Prepare a stock solution of **leucodelphinidin** in methanol and make serial dilutions to obtain a range of concentrations.
- **Reaction Mixture:** In a 96-well plate, add 100 µL of each **leucodelphinidin** dilution to 100 µL of the DPPH solution.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm using a microplate reader.
- **Calculation:** Calculate the percentage of DPPH radical scavenging activity using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture with the sample.
- **IC₅₀ Determination:** Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This protocol assesses the anti-inflammatory activity of **leucodelphinidin** by measuring its ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

- **Leucodelphinidin** sample
- Bovine Serum Albumin (BSA) solution (1% in phosphate-buffered saline, pH 6.4)
- Phosphate-Buffered Saline (PBS), pH 6.4
- Diclofenac sodium (positive control)
- Spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a stock solution of **leucodelphinidin** in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.
- **Reaction Mixture:** To 0.5 mL of each **leucodelphinidin** dilution, add 0.5 mL of the BSA solution.
- **Incubation:** Incubate the reaction mixtures at 37°C for 20 minutes and then at 70°C for 5 minutes to induce denaturation.
- **Cooling and Measurement:** After cooling to room temperature, measure the turbidity of the solutions by reading the absorbance at 660 nm.
- **Calculation:** Calculate the percentage of inhibition of protein denaturation using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control (BSA solution without sample), and A_{sample} is the absorbance of the reaction mixture with the sample.
- **IC₅₀ Determination:** Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.

Conclusion

Leucodelphinidin is a naturally occurring flavonoid with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-defined chemical structure and potent

antioxidant and anti-inflammatory properties make it a compelling candidate for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this promising molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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